4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Physicochemical profiling Ionization state Medicinal chemistry design

Researchers requiring precise isomer identity for medicinal chemistry programs often face batch-to-batch variability. 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 1094770-14-5) is the authentic 2-CF₃ isomer with a distinct pKa of 8.76, enabling reproducible SAR in sEH inhibitor development. • Key building block for GSK2256294-class sEH inhibitors (IC₅₀ < 1 nM) • Ortho-CF₃ substitution ensures correct pharmacophore geometry • Batch-specific QC (NMR, HPLC) provided for definitive isomer verification

Molecular Formula C8H5F3N2O2S
Molecular Weight 250.2 g/mol
CAS No. 1094770-14-5
Cat. No. B1438234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide
CAS1094770-14-5
Molecular FormulaC8H5F3N2O2S
Molecular Weight250.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C8H5F3N2O2S/c9-8(10,11)6-3-5(4-12)1-2-7(6)16(13,14)15/h1-3H,(H2,13,14,15)
InChIKeyLTXBOLPJMMDEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-2-(trifluoromethyl)benzenesulfonamide Overview


4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 1094770-14-5) is a disubstituted benzenesulfonamide bearing a cyano group at the 4-position and a trifluoromethyl group at the 2-position [1]. With a molecular formula of C₈H₅F₃N₂O₂S and a molecular weight of 250.2 g/mol, it is classified as a fluorinated building block (含氟砌块) widely used in early-stage drug discovery and chemical probe development . The compound features a primary sulfonamide (–SO₂NH₂) that serves as a versatile synthetic handle for coupling, derivatization, and bioisostere exploration . Its predicted physicochemical properties include a density of 1.60±0.1 g/cm³ and a boiling point of 391.5±52.0 °C . The ortho-trifluoromethyl substitution pattern imparts distinctive electronic and steric characteristics that differentiate it from its positional isomers and non-fluorinated analogs, making precise compound identification critical for reproducible research.

Isomer-Specific Properties of 4-Cyano-2-(trifluoromethyl)benzenesulfonamide


Simply substituting 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide with another in-class benzenesulfonamide—even a close positional isomer—can produce significantly different experimental outcomes. The ortho relationship between the electron-withdrawing trifluoromethyl group (–CF₃) and the sulfonamide moiety (–SO₂NH₂) generates a distinct electronic environment: the 2-CF₃ isomer exhibits an acid dissociation constant (pKa) of 8.76, versus 9.18 for the 3-CF₃ isomer, a ΔpKa of 0.42 log units that corresponds to a ~2.6-fold difference in acidity [1]. This altered protonation state at physiological pH affects hydrogen-bonding capacity, solubility, and target engagement. Additionally, the boiling point of the 2-CF₃ isomer is approximately 11 °C lower than that of the 3-CF₃ isomer (391.5 vs. 402.8 °C), reflecting differences in intermolecular interactions that can influence purification, formulation, and handling . Below, we present the quantitative evidence that substantiates the requirement for precise procurement of the 2-CF₃ isomer.

4-Cyano-2-(trifluoromethyl)benzenesulfonamide: Quantitative Evidence vs Analogs


Sulfonamide pKa Shift by Ortho-CF₃

The 2-CF₃ isomer of 4-cyanobenzenesulfonamide is significantly more acidic than its 3-CF₃ positional isomer due to the ortho electron-withdrawing effect of the trifluoromethyl group. The predicted pKa of the target compound is 8.76, compared with 9.18 for the 3-CF₃ isomer, yielding a ΔpKa of 0.42 units [1]. This corresponds to an approximately 2.6-fold difference in acid dissociation constant, meaning the 2-CF₃ isomer is more extensively deprotonated at physiological pH (7.4). The altered ionization state directly impacts hydrogen-bond donor/acceptor capacity, logD, and protein binding.

Physicochemical profiling Ionization state Medicinal chemistry design

Boiling Point Shift from Ortho Substitution

The predicted boiling point of 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide is 391.5 ± 52.0 °C, whereas the 3-CF₃ positional isomer boils at 402.8 ± 55.0 °C . This 11.3 °C difference, though modest, reflects altered intermolecular forces (dipole-dipole and hydrogen-bonding) arising from the ortho substitution pattern. The lower boiling point may translate into marginally easier vaporization during lyophilization or spray-drying processes.

Purification Formulation science Thermal analysis

Lipophilicity Alignment with GSK2256294 Pharmacophore

The predicted LogP of the target compound is 1.31 and LogD (pH 7.4) is 1.30, indicating moderate lipophilicity consistent with the 4-cyano-2-(trifluoromethyl)phenyl motif found in the clinical-stage soluble epoxide hydrolase (sEH) inhibitor GSK2256294 [1][2]. The 3-CF₃ isomer, by contrast, has a predicted LogP of approximately 1.01 and LogD (pH 7.4) of 0.98 (ChemBase data for EN300-25686), a shift of ~0.3 log units that reflects altered hydrophobic surface area and dipole moment [3]. This difference is meaningful because GSK2256294's 4-cyano-2-(trifluoromethyl)phenyl substructure was specifically selected through DNA-encoded library screening for optimal sEH binding; use of a 3-CF₃ isomer would alter the vector and electronics of the key aryl group [2].

Drug discovery Soluble epoxide hydrolase Pharmacophore matching

Direct Precursor to the Aniline Pharmacophore

The sulfonamide group of the target compound serves as a latent precursor to the primary amine 4-cyano-2-(trifluoromethyl)aniline via hydrolysis or reductive cleavage. This aniline is the direct coupling partner used in the synthesis of GSK2256294 (N-((4-cyano-2-(trifluoromethyl)phenyl)methyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexanecarboxamide), a clinical sEH inhibitor [1]. In contrast, the 3-CF₃ isomer (CAS 923676-92-0) yields 4-cyano-3-(trifluoromethyl)aniline, which has a distinctly different substitution pattern and is not a known precursor to any clinical candidate. The target compound is catalogued as a fluorinated building block (含氟砌块) by multiple vendors with standard purity of 95+% and batch-specific QC (NMR, HPLC, GC) .

Synthetic chemistry Building block Drug intermediate

4-Cyano-2-(trifluoromethyl)benzenesulfonamide Applications


sEH Inhibitor Pharmacophore Synthesis

The target compound is the optimal starting material for constructing the 4-cyano-2-(trifluoromethyl)phenyl motif found in GSK2256294 and related sEH inhibitors. The sulfonamide can be reduced to the corresponding benzylamine or converted to the aniline for coupling with triazine-carboxylic acid intermediates [1]. Using the correct 2-CF₃ isomer ensures the pharmacophore geometry matches the DNA-encoded library-derived SAR, which demonstrated that the ortho-CF₃ group contributes to both potency (sEH IC₅₀ < 1 nM for GSK2256294) and oral bioavailability [1].

Lead Series Physicochemical Optimization

When a medicinal chemistry program requires systematic exploration of sulfonamide pKa and lipophilicity, the 2-CF₃ isomer offers a distinct ionization profile (pKa 8.76) compared to the 3-CF₃ isomer (pKa 9.18) [2]. This 0.42 unit difference can be exploited to modulate solubility, permeability, and off-target activity without altering molecular weight or heavy-atom count—an efficient strategy for property-based drug design [2].

Covalent Organic Framework Building Block

The compound has been identified as a building block for constructing two-dimensional covalent organic frameworks (COFs), where the cyano and sulfonamide groups offer orthogonal reactivity handles for framework assembly [3]. The trifluoromethyl group imparts hydrophobicity and chemical stability to the resulting porous materials, which are under investigation for gas storage and heterogeneous catalysis [3].

Isomer Identification Reference Standard

Given the commercial availability of multiple positional isomers (2-CF₃, CAS 1094770-14-5; 3-CF₃, CAS 923676-92-0; and potentially 4-CF₃), the target compound serves as a critical reference standard for confirming isomer identity via NMR, HPLC retention time, or melting point . Vendors such as Bidepharm provide batch-specific QC certificates (NMR, HPLC, GC) that enable definitive isomer verification .

Technical Documentation Hub

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